molecular formula C34H22N9Na3O10S3 B12719462 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3,8-bis((4-((4-sulfophenyl)azo)phenyl)azo)-, trisodium salt CAS No. 6949-14-0

2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3,8-bis((4-((4-sulfophenyl)azo)phenyl)azo)-, trisodium salt

Cat. No.: B12719462
CAS No.: 6949-14-0
M. Wt: 881.8 g/mol
InChI Key: IFWYCTITSILLCU-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3,8-bis((4-((4-sulfophenyl)azo)phenyl)azo)-, trisodium salt is a complex organic compound. It is known for its vibrant color properties and is often used in dye and pigment industries. The compound’s structure includes multiple azo groups, which are responsible for its chromophoric characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3,8-bis((4-((4-sulfophenyl)azo)phenyl)azo)-, trisodium salt typically involves multiple steps:

    Diazotization: This step involves the conversion of aromatic amines into diazonium salts using nitrous acid.

    Coupling Reaction: The diazonium salts are then coupled with aromatic compounds to form azo compounds.

    Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the trisodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxy groups.

    Reduction: The azo groups can be reduced to amines under specific conditions.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and hydrogen gas are used.

    Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: The major products are aromatic amines.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3,8-bis((4-((4-sulfophenyl)azo)phenyl)azo)-, trisodium salt has diverse applications in scientific research:

    Chemistry: Used as a dye intermediate and in the study of azo compound reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Widely used in textile and paper industries for dyeing purposes.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The molecular targets include proteins and nucleic acids, where the compound can form covalent bonds or interact through non-covalent interactions. The pathways involved often include electron transfer and radical formation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenesulfonic acid, 4-amino-3-hydroxy-5-((4-((4-sulfophenyl)azo)phenyl)azo)-, trisodium salt
  • 2-Naphthalenesulfonic acid, 6-amino-5-hydroxy-4-((4-((4-sulfophenyl)azo)phenyl)azo)-, trisodium salt

Uniqueness

The unique arrangement of the azo groups and the specific positions of the sulfonic acid groups in 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3,8-bis((4-((4-sulfophenyl)azo)phenyl)azo)-, trisodium salt confer distinct color properties and solubility characteristics, making it particularly valuable in dye applications.

Properties

CAS No.

6949-14-0

Molecular Formula

C34H22N9Na3O10S3

Molecular Weight

881.8 g/mol

IUPAC Name

trisodium;7-amino-4-hydroxy-3,8-bis[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C34H25N9O10S3.3Na/c35-30-18-17-28-29(32(30)42-40-22-5-1-20(2-6-22)36-38-24-9-13-26(14-10-24)54(45,46)47)19-31(56(51,52)53)33(34(28)44)43-41-23-7-3-21(4-8-23)37-39-25-11-15-27(16-12-25)55(48,49)50;;;/h1-19,44H,35H2,(H,45,46,47)(H,48,49,50)(H,51,52,53);;;/q;3*+1/p-3

InChI Key

IFWYCTITSILLCU-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=C(C=CC4=C(C(=C(C=C43)S(=O)(=O)[O-])N=NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])O)N.[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.